6-fluoro-7-nitro-9H-fluoren-2-amine
Description
6-Fluoro-7-nitro-9H-fluoren-2-amine (CAS: 2267-86-9) is a fluorene derivative with a fluorine atom at position 6, a nitro group at position 7, and an amine group at position 2. Its molecular formula is C₁₃H₉FN₂O₂, with a molecular weight of 244.22 g/mol . Key properties include:
- Polar Surface Area (PSA): 69.16 Ų (indicative of high polarity due to nitro and amine groups).
- XLogP: 3.2 (moderate lipophilicity).
- Hydrogen Bonding: 1 donor and 4 acceptors, enhancing solubility in polar solvents .
Properties
Molecular Formula |
C13H9FN2O2 |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
6-fluoro-7-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H9FN2O2/c14-12-6-11-8(5-13(12)16(17)18)3-7-4-9(15)1-2-10(7)11/h1-2,4-6H,3,15H2 |
InChI Key |
GDFGKVZMCWYSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C1C=C(C=C3)N)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-nitro-9H-fluoren-2-amine typically involves multiple steps, starting from commercially available fluorene derivatives One common method includes the nitration of fluorene to introduce the nitro group, followed by fluorination to add the fluorine atom
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-nitro-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amino-fluorene compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various pharmacological applications:
- Anticancer Activity : Research indicates that 6-fluoro-7-nitro-9H-fluoren-2-amine exhibits significant cytotoxic effects against several cancer cell lines. Notably, studies have demonstrated its ability to induce apoptosis and disrupt the cell cycle in breast cancer cells (MCF-7). The compound's IC50 value was found to be approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Similar derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a building block for synthesizing other novel compounds. For instance, it has been utilized in the development of derivatives that target specific biological pathways or exhibit enhanced pharmacological properties .
Data Table: Summary of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 Cells | 1.30 µM | |
| Antimicrobial Activity | Staphylococcus aureus | Not specified |
Case Study 1: Anticancer Mechanism
In a study focused on the anticancer effects of this compound, researchers observed the following mechanisms:
- Induction of Apoptosis : The compound was found to trigger programmed cell death in cancer cells, an essential mechanism for effective cancer treatment.
- Cell Cycle Arrest : It disrupted the cell cycle at the S phase, preventing further proliferation of cancer cells.
The study highlighted that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for regulating the cell cycle .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial properties of derivatives related to this compound. The findings indicated:
- Effective inhibition against various bacterial strains.
- Potential for developing new antimicrobial agents based on structural modifications of this compound.
These results underscore the versatility of this compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of 6-fluoro-7-nitro-9H-fluoren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluorine groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 6-fluoro-7-nitro-9H-fluoren-2-amine with halogenated fluoren-2-amine derivatives:
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituents | XLogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|---|---|
| This compound | 2267-86-9 | C₁₃H₉FN₂O₂ | 244.22 | 6-F, 7-NO₂, 2-NH₂ | 3.2 | 69.16 | 1 | 4 |
| 7-Chloro-9H-fluoren-2-amine | 6957-62-6 | C₁₃H₁₀ClN | 215.68 | 7-Cl, 2-NH₂ | ~3.8* | ~26* | 1 | 1 |
| 3-Chloro-9H-fluoren-2-amine | 7151-57-7 | C₁₃H₁₀ClN | 215.68 | 3-Cl, 2-NH₂ | 3.8 | 26 | 1 | 1 |
| 3,7-Difluoro-9H-fluoren-2-amine | 2714-70-7 | C₁₃H₉F₂N | 217.21 | 3-F, 7-F, 2-NH₂ | N/A | N/A | 1 | 2 |
Key Observations:
- Polarity: The nitro group in the main compound significantly increases PSA (69.16 vs. ~26 in chloro analogs), enhancing polar interactions.
- Lipophilicity: Chloro derivatives (XLogP ~3.8) are more lipophilic than the nitro-fluoro compound (XLogP 3.2), favoring membrane permeability in biological systems .
- Hydrogen Bonding: The nitro group adds three acceptors, improving solubility in polar solvents compared to halogenated analogs .
Nitro Group (Main Compound):
- Electron-Withdrawing: Strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions.
- Applications: Potential as a precursor for explosives, dyes, or pharmaceuticals (e.g., nitroreduction to amines).
Halogen Substituents (Cl, F):
- Chloro Derivatives (7-Cl, 3-Cl):
- Difluoro Analog (3,7-F):
- Fluorine’s small size and strong C-F bond enhance metabolic stability, making it attractive for medicinal chemistry .
Biological Activity
6-Fluoro-7-nitro-9H-fluoren-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a fluorine atom and a nitro group in its structure enhances its reactivity and interaction with biological targets. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.23 g/mol. The compound features a fluorenyl framework with a nitro group at the 7-position and an amine group at the 2-position, which significantly influences its chemical behavior.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nitration : Introduction of the nitro group using nitrating agents.
- Fluorination : Employing fluorinating reagents to introduce the fluorine atom.
- Amine Formation : Reduction processes to convert nitro groups to amines can also be utilized.
These methods require careful optimization to ensure high yields and purity of the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of nitro-containing compounds, including this compound. Nitro groups are known for their ability to induce redox reactions that can lead to microbial cell death. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable antimicrobial activity .
Neuroprotective Effects
Research indicates that this compound may play a role in neuroprotection. It has been observed to influence protein aggregation processes related to neurodegenerative diseases such as Parkinson's disease. Specifically, it reduces the formation of toxic inclusions associated with alpha-synuclein in cellular models, indicating potential therapeutic applications in targeting protein misfolding disorders .
Case Studies
-
Study on Antimicrobial Activity :
A series of compounds structurally related to this compound were evaluated for their antimicrobial properties. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin . -
Neuroprotective Study :
In vitro studies demonstrated that this compound significantly reduced alpha-synuclein aggregation in neuronal cell lines, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Nitro-9H-fluoren-2-amine | Nitro group only | Basic amine without fluorine influence |
| 6-Fluoro-9H-fluoren-2-amine | Fluorine at position 6 | Different electronic properties due to position |
| 6-Fluoro-7-nitro-9H-fluoren-2-am | Nitro at position 7, Fluorine at position 6 | Enhanced biological activity due to dual functionality |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
